

(2,4-Difluoro-3-methylphenyl)boronic acid

molecular weight

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Compound of Interest

Compound Name:	(2,4-Difluoro-3-methylphenyl)boronic acid
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An In-Depth Technical Guide to **(2,4-Difluoro-3-methylphenyl)boronic acid**: Properties, Synthesis, and Applications in Cross-Coupling Chemistry

Introduction

(2,4-Difluoro-3-methylphenyl)boronic acid is a specialized organoboron compound that has emerged as a valuable building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science research. Its unique trifunctional substitution pattern—featuring two electron-withdrawing fluorine atoms, an electron-donating methyl group, and a versatile boronic acid moiety—imparts distinct reactivity and physicochemical properties to the molecule. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's properties, a robust synthetic protocol, its application in the Suzuki-Miyaura cross-coupling reaction, and its significance in medicinal chemistry.

The strategic placement of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated synthons highly sought after in drug discovery.^{[1][2]} **(2,4-Difluoro-3-methylphenyl)boronic acid** serves as a key intermediate for introducing this specific fluorinated phenyl motif into more complex molecular architectures.

Physicochemical and Structural Data

A precise understanding of a reagent's fundamental properties is critical for its effective use in synthesis. The key data for **(2,4-Difluoro-3-methylphenyl)boronic acid** are summarized below.

Property	Value	Source(s)
Molecular Weight	171.94 g/mol	[3][4]
Molecular Formula	C ₇ H ₇ BF ₂ O ₂	[4]
CAS Number	1619980-13-0	[3][4]
IUPAC Name	(2,4-difluoro-3-methylphenyl)boronic acid	[4]
Canonical SMILES	B(C1=C(C(=C(C=C1)F)C)F)(O)O	[4]
InChI Key	UEVQAPSBQZFLML-UHFFFAOYSA-N	[3]
Appearance	Typically a white to off-white solid	
Purity	Commercially available up to 98%	[3]

Synthesis of (2,4-Difluoro-3-methylphenyl)boronic acid

The synthesis of arylboronic acids is most commonly achieved via the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a borate ester, followed by acidic hydrolysis. The following protocol describes a representative synthesis starting from 1-bromo-2,4-difluoro-3-methylbenzene.

Experimental Protocol: Synthesis via Grignard Reaction

This method involves the formation of a Grignard reagent, which is then quenched with a trialkyl borate.

Step 1: Grignard Reagent Formation

- Set up a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen).
- Add magnesium turnings to the flask.
- In the dropping funnel, add a solution of 1-bromo-2,4-difluoro-3-methylbenzene in anhydrous tetrahydrofuran (THF).
- Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction may need initiation with a small crystal of iodine or gentle heating.
- Once the exothermic reaction begins (indicated by bubbling and refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue stirring the mixture for 1-2 hours to ensure complete formation of the Grignard reagent, (2,4-difluoro-3-methylphenyl)magnesium bromide.

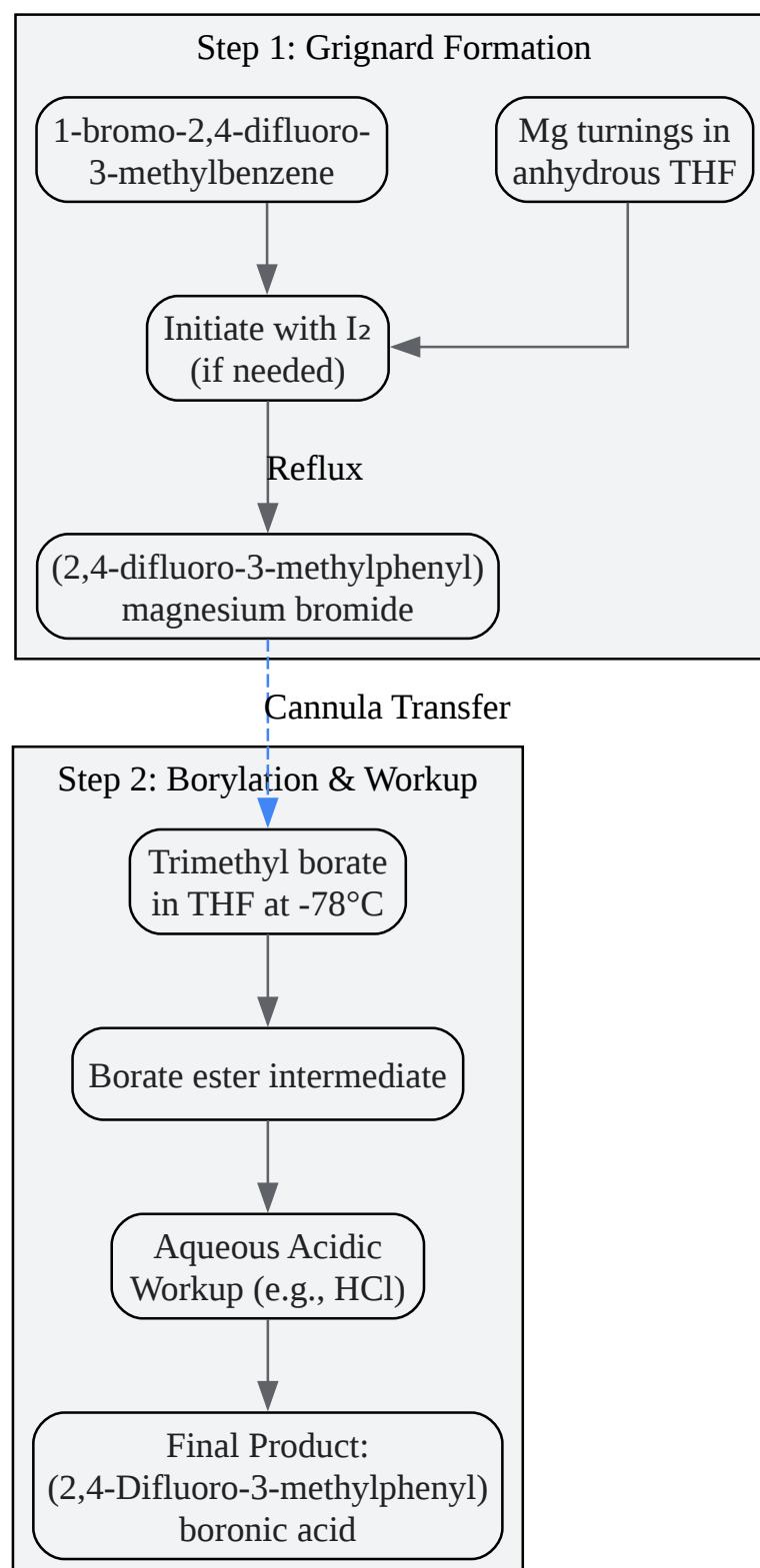
Causality: Anhydrous conditions are critical because Grignard reagents are highly basic and will react with even trace amounts of water, quenching the reagent. The inert atmosphere prevents reaction with oxygen.

Step 2: Borylation and Hydrolysis

- In a separate flame-dried flask under an inert atmosphere, prepare a solution of trimethyl borate in anhydrous THF.
- Cool this solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to control the reactivity and prevent over-addition of the Grignard reagent to the borate ester.[\[5\]](#)
- Slowly transfer the prepared Grignard reagent solution to the cold trimethyl borate solution via cannula.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
- Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **(2,4-Difluoro-3-methylphenyl)boronic acid.**^{[5][6]}
- The product can be purified by recrystallization or silica gel chromatography if necessary.

Synthesis Workflow Diagram

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Caption: Synthesis workflow for **(2,4-Difluoro-3-methylphenyl)boronic acid**.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.^[7] **(2,4-Difluoro-3-methylphenyl)boronic acid** is an excellent coupling partner in these reactions for constructing biaryl structures.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general methodology for coupling **(2,4-Difluoro-3-methylphenyl)boronic acid** with an aryl bromide.

Materials:

- Aryl bromide (1.0 equiv)
- **(2,4-Difluoro-3-methylphenyl)boronic acid** (1.2-1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%) or a combination of a palladium source (e.g., $\text{Pd}_2(\text{dba})_3$) and a phosphine ligand (e.g., SPhos, XPhos).^[8]
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4 , 2-3 equiv)
- Anhydrous solvent system (e.g., Dioxane/Water, Toluene/Ethanol, or DMF)

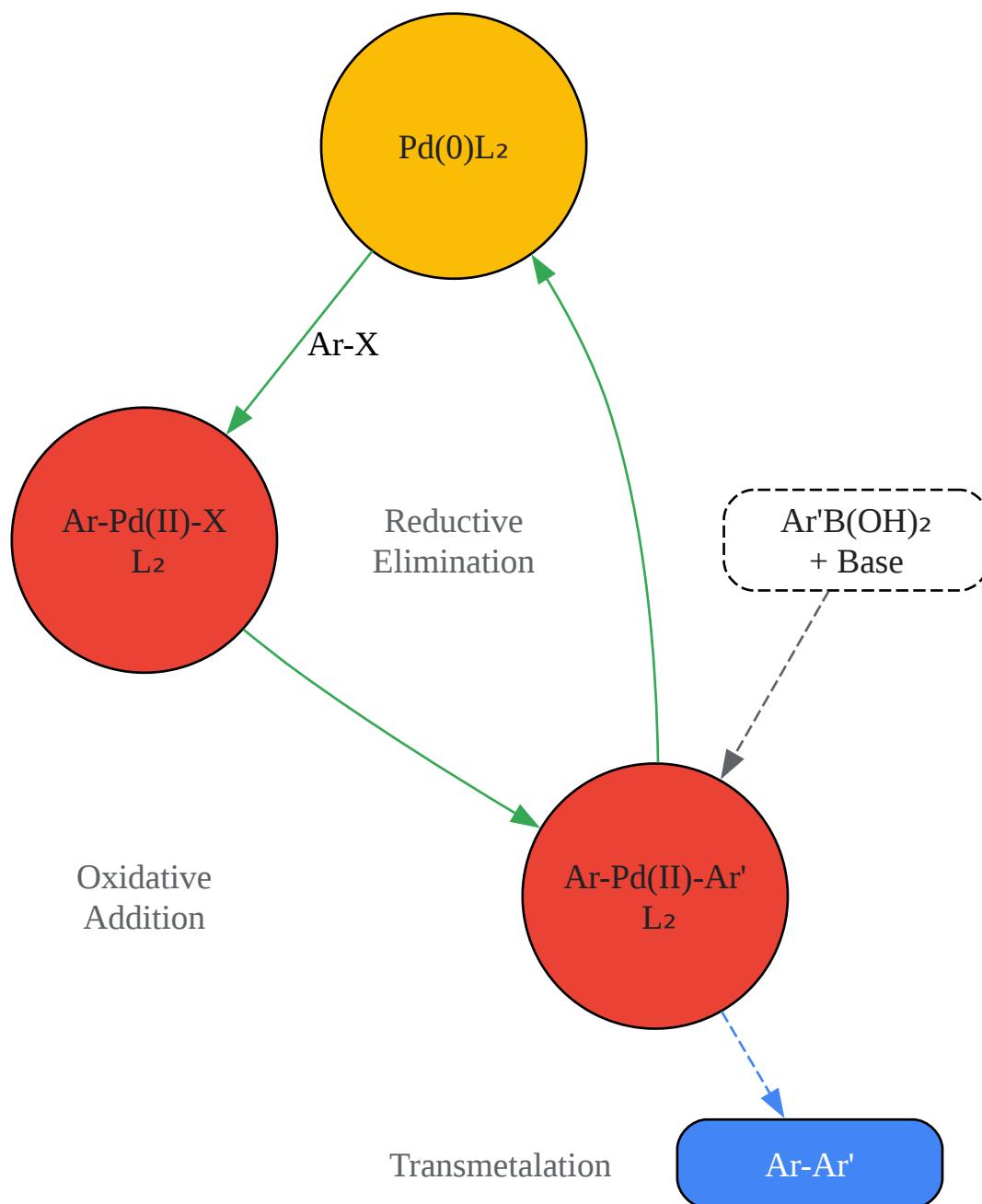
Procedure:

- To a reaction vessel, add the aryl bromide, **(2,4-Difluoro-3-methylphenyl)boronic acid**, the palladium catalyst/ligand, and the base.
- Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to remove oxygen.
- Add the degassed solvent(s) via syringe.

- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
- Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.^[8]
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Trustworthiness & Causality: The choice of catalyst, ligand, base, and solvent is interdependent and crucial for success. The base is required to activate the boronic acid in the transmetalation step.^[7] The ligand stabilizes the palladium center and modulates its reactivity. Degassing is essential as the Pd(0) active catalyst can be oxidized by atmospheric oxygen, deactivating it.

Suzuki-Miyaura Catalytic Cycle Diagram



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Significance in Drug Discovery and Medicinal Chemistry

The incorporation of boron-containing compounds, particularly boronic acids, into medicinal chemistry has grown significantly since the approval of drugs like bortezomib (Velcade).[\[2\]](#)[\[9\]](#) While **(2,4-Difluoro-3-methylphenyl)boronic acid** is primarily used as a synthetic intermediate rather than a final drug, the biaryl scaffolds it helps create are of immense interest.

- Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction into drug candidates can block sites of metabolic oxidation, thereby increasing the compound's half-life.
- Modulation of Physicochemical Properties: The two fluorine atoms are strongly electron-withdrawing, which can alter the pKa of nearby functional groups and influence the overall electronic profile of the molecule. This can be exploited to fine-tune binding interactions with protein targets.
- Conformational Control: The substitution pattern can influence the torsional angle between the two aryl rings in the final biaryl product, which can be critical for achieving the correct bioactive conformation.

This specific building block is therefore a valuable tool for medicinal chemists aiming to perform structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its therapeutic properties.

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